molecular formula C7H3Cl2NO B1605826 2,6-Dichloro-3-hydroxybenzonitrile CAS No. 3336-34-3

2,6-Dichloro-3-hydroxybenzonitrile

Cat. No.: B1605826
CAS No.: 3336-34-3
M. Wt: 188.01 g/mol
InChI Key: JAIIUXZFGCEYAH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C(_7)H(_3)Cl(_2)NO. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-hydroxybenzonitrile typically involves the chlorination of 3-hydroxybenzonitrile. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2,6-dichloro-3-aminobenzonitrile or 2,6-dichloro-3-thiolbenzonitrile.

    Oxidation: Formation of 2,6-dichloro-3-cyanobenzaldehyde.

    Reduction: Formation of 2,6-dichloro-3-aminobenzonitrile.

Scientific Research Applications

2,6-Dichloro-3-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential inhibitory effects on certain enzymes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2,6-Dichlorobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxybenzonitrile: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Dichloro-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position, leading to different chemical properties and uses.

Uniqueness: 2,6-Dichloro-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIUXZFGCEYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186974
Record name Benzonitrile, 2,6-dichloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-34-3
Record name 2,6-Dichloro-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,6-dichloro-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,6-dichloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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